molecular formula C11H16FN B12973008 (S)-1-(3-Fluoro-5-methylphenyl)butan-1-amine

(S)-1-(3-Fluoro-5-methylphenyl)butan-1-amine

Cat. No.: B12973008
M. Wt: 181.25 g/mol
InChI Key: LXMUQPUZVWQGAX-NSHDSACASA-N
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Description

(S)-1-(3-Fluoro-5-methylphenyl)butan-1-amine is a chiral amine compound characterized by the presence of a fluorine atom and a methyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3-Fluoro-5-methylphenyl)butan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the appropriate phenyl derivative, such as 3-fluoro-5-methylbenzaldehyde.

    Reductive Amination: The aldehyde is subjected to reductive amination using a suitable amine source, such as butan-1-amine, in the presence of a reducing agent like sodium cyanoborohydride.

    Chiral Resolution: The resulting racemic mixture is then resolved into its enantiomers using chiral chromatography or other resolution techniques to obtain the desired (S)-enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reductive amination processes, followed by chiral resolution using high-performance liquid chromatography (HPLC) or other scalable techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-Fluoro-5-methylphenyl)butan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(S)-1-(3-Fluoro-5-methylphenyl)butan-1-amine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies investigating the effects of fluorinated compounds on biological systems.

    Industrial Applications: The compound is utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(3-Fluoro-5-methylphenyl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the chiral center play crucial roles in determining the compound’s binding affinity and selectivity. The compound may modulate the activity of its targets through various pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(3-Fluoro-5-methylphenyl)butan-1-amine: The enantiomer of the compound, which may exhibit different biological activities.

    1-(3-Fluoro-5-methylphenyl)butan-1-amine: The racemic mixture containing both (S)- and ®-enantiomers.

    1-(3-Fluoro-5-methylphenyl)propan-1-amine: A structurally similar compound with a shorter carbon chain.

Uniqueness

(S)-1-(3-Fluoro-5-methylphenyl)butan-1-amine is unique due to its specific chiral configuration and the presence of both fluorine and methyl groups on the phenyl ring. These structural features contribute to its distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C11H16FN

Molecular Weight

181.25 g/mol

IUPAC Name

(1S)-1-(3-fluoro-5-methylphenyl)butan-1-amine

InChI

InChI=1S/C11H16FN/c1-3-4-11(13)9-5-8(2)6-10(12)7-9/h5-7,11H,3-4,13H2,1-2H3/t11-/m0/s1

InChI Key

LXMUQPUZVWQGAX-NSHDSACASA-N

Isomeric SMILES

CCC[C@@H](C1=CC(=CC(=C1)C)F)N

Canonical SMILES

CCCC(C1=CC(=CC(=C1)C)F)N

Origin of Product

United States

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